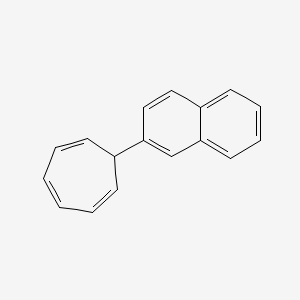
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene is an organic compound that features a unique structure combining a cycloheptatriene ring with a naphthalene moiety
Preparation Methods
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with naphthalene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or photochemical reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, especially on the naphthalene ring, using reagents such as bromine or nitric acid. These reactions lead to the formation of halogenated or nitrated products.
Scientific Research Applications
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to participate in electron transfer reactions, making it useful in redox processes.
Comparison with Similar Compounds
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be compared to similar compounds such as tropone and tropolone. These compounds share the cycloheptatriene ring but differ in their functional groups and overall reactivity. Tropone, for example, has a ketone group, while tropolone has an additional hydroxyl group. The presence of the naphthalene moiety in this compound adds to its uniqueness and expands its range of applications.
Properties
CAS No. |
38287-45-5 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene |
InChI |
InChI=1S/C17H14/c1-2-4-8-14(7-3-1)17-12-11-15-9-5-6-10-16(15)13-17/h1-14H |
InChI Key |
DGHIDQCLDWAGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


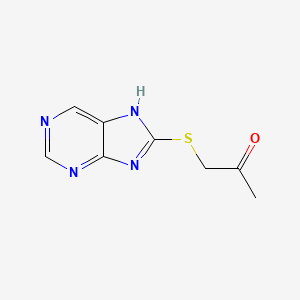
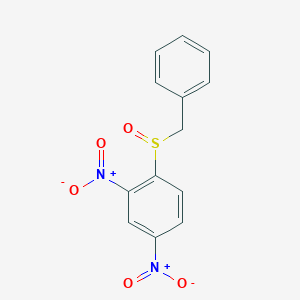
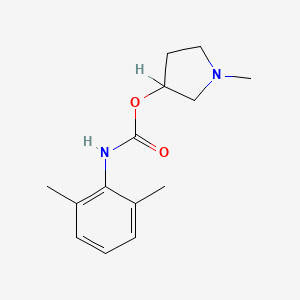
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
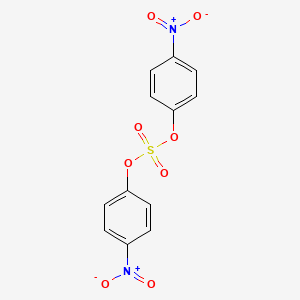


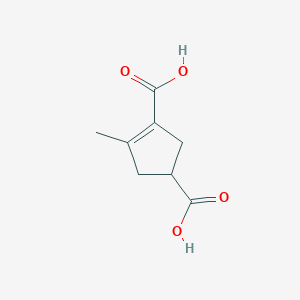
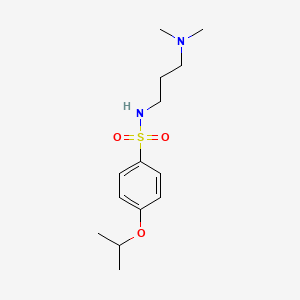
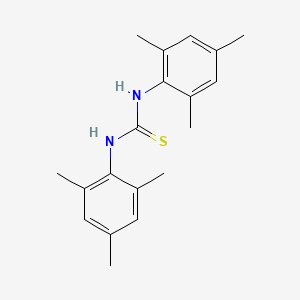
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

